2-Fluoropent-4-yn-1-amine hydrochloride
Overview
Description
2-Fluoropent-4-yn-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C_5H_7FN It is a derivative of pent-4-yn-1-amine, where a fluorine atom is substituted at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropent-4-yn-1-amine hydrochloride typically involves the fluorination of pent-4-yn-1-amine. One common method is the nucleophilic substitution reaction, where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropent-4-yn-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different fluorinated organic compounds.
Scientific Research Applications
2-Fluoropent-4-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoropent-4-yn-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Fluoropent-4-yn-1-amine hydrochloride is unique due to its fluorine substitution, which can significantly alter its chemical and physical properties compared to similar compounds. Some similar compounds include:
Pent-4-yn-1-amine: Lacks the fluorine atom.
2-Fluoropentan-1-amine: Different position of the fluorine atom.
3-Fluoropent-4-yn-1-amine: Fluorine atom at a different position.
These compounds may exhibit different reactivity and biological activity due to the position and presence of the fluorine atom.
Biological Activity
2-Fluoropent-4-yn-1-amine hydrochloride, a fluorinated alkyne compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₅H₈ClFN |
Molecular Weight | 119.57 g/mol |
CAS Number | 173987-24-1 |
Boiling Point | Not specified |
Purity | Typically >98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in key biochemical pathways, particularly those involving neurotransmitter systems and enzyme inhibition.
Interaction with Enzymes
Research indicates that compounds similar to 2-Fluoropent-4-yn-1-amine can act as inhibitors of various enzymes. For instance, fluorinated compounds have been shown to modulate the activity of enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE), which plays a critical role in Alzheimer's disease pathology . The inhibition of BACE can lead to reduced production of amyloid-beta peptides, which are implicated in neurodegeneration.
Biological Activity Studies
Several studies have investigated the biological effects of this compound and related compounds.
Case Study: Neuroprotective Effects
A study demonstrated that fluorinated alkyne derivatives exhibited neuroprotective properties in vitro. The compounds were found to reduce oxidative stress and apoptosis in neuronal cell lines exposed to toxic agents. The mechanism was linked to the modulation of signaling pathways associated with cell survival and inflammation .
Inhibition of Proliferative Diseases
Another area of research has focused on the potential use of 2-Fluoropent-4-yn-1-amines as inhibitors of IRAK4, a kinase involved in inflammatory responses and proliferative diseases. Inhibitors targeting IRAK4 have shown promise in preclinical models for conditions such as rheumatoid arthritis and multiple sclerosis . The structural features of fluorinated compounds enhance their binding affinity and selectivity for these targets.
Comparative Analysis
The following table summarizes the biological activities reported for 2-Fluoropent-4-yn-1-amines compared to other fluorinated compounds:
Properties
IUPAC Name |
2-fluoropent-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c1-2-3-5(6)4-7;/h1,5H,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZKNSWVDNRHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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